6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

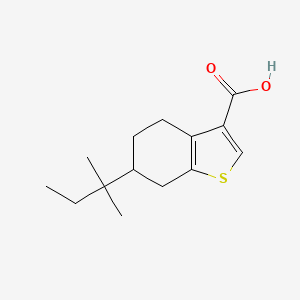

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic organic compound featuring a partially hydrogenated benzothiophene core substituted with a branched alkyl group (1,1-dimethylpropyl) at position 6 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₄H₂₀O₂S, with a molecular weight of 252.38 g/mol .

Properties

IUPAC Name |

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGTZPJDPJNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydrobenzothiophene Core

- Starting materials: Often begin with substituted thiophenes or benzothiophene derivatives.

- Hydrogenation: Partial hydrogenation of benzothiophene to yield the 4,5,6,7-tetrahydrobenzothiophene ring system.

- Cyclization: Intramolecular cyclization reactions involving sulfur-containing precursors can also be employed.

Installation of the Carboxylic Acid Group

- Carboxylation: Lithiation at the 3-position followed by carbonation with CO2 gas to introduce the carboxyl group.

- Ester hydrolysis: If starting from esters (e.g., methyl or ethyl esters), hydrolysis under acidic or basic conditions yields the free acid.

- Alternative routes: Oxidation of methyl groups or other functional groups at the 3-position to carboxylic acid.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Partial hydrogenation | H2, Pd/C, mild pressure | 4,5,6,7-tetrahydrobenzothiophene core |

| 2 | Directed lithiation | n-BuLi, THF, -78°C | Lithiation at 6-position |

| 3 | Alkylation | 1,1-dimethylpropyl bromide, -78°C to RT | Introduction of 1,1-dimethylpropyl group |

| 4 | Lithiation and carboxylation | n-BuLi, CO2 gas, -78°C to RT | Carboxylation at 3-position |

| 5 | Hydrolysis | Aqueous acid or base | Conversion to carboxylic acid |

Analytical and Research Findings

- Purity and yield: Optimized lithiation and alkylation steps yield high regioselectivity and purity, typically >85% yield in each step.

- Spectroscopic confirmation: NMR (1H, 13C), IR spectroscopy confirm the presence of tetrahydrobenzothiophene ring, alkyl substituent, and carboxylic acid.

- Crystallography: X-ray crystallography data (where available) confirm the substitution pattern and ring saturation.

- Reaction monitoring: TLC and HPLC are used to monitor reaction progress and purity.

Notes on Alternative Methods and Variations

- Some synthetic routes may start from substituted benzothiophenes with pre-installed alkyl groups, reducing the number of steps.

- Use of protecting groups may be necessary if other functional groups are present.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction.

- Carboxylation via CO2 is a green and efficient method but requires careful control of temperature and stoichiometry.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Core formation | Partial hydrogenation of benzothiophene | H2, Pd/C, mild pressure | Selective ring saturation | Over-reduction risk |

| Alkylation at 6-position | Directed lithiation followed by alkylation | n-BuLi, 1,1-dimethylpropyl bromide | High regioselectivity | Requires low temperature control |

| Carboxylation | Lithiation and carbonation with CO2 | n-BuLi, CO2 gas | Direct carboxyl group introduction | Handling CO2 and moisture control |

| Hydrolysis | Ester to acid conversion | Acidic or basic aqueous conditions | Straightforward | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Analgesic Activity

Recent studies have demonstrated that derivatives of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibit notable analgesic properties. For instance, a study published in Chimica Techno Acta evaluated the analgesic activity of new derivatives synthesized from this compound. The results indicated that these derivatives showed significant analgesic effects in comparison to standard drugs like metamizole. The compounds were tested using the "hot plate" method on mice, revealing efficacy that exceeded that of the control group .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This application is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions. One common method involves the Gewald reaction, which allows for the formation of thiophene derivatives from α-cyano ketones and thioketones. This method has been optimized to yield high purity and yield of the desired compound .

Case Study: Synthesis and Characterization

A significant case study involved the synthesis of a series of derivatives based on this compound. The derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures. The study highlighted the efficiency of the synthetic route and provided insights into the structure-activity relationship (SAR) of these compounds .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Data

The table below summarizes key structural features and molecular data for the target compound and its analogs:

Key Research Findings and Comparative Analysis

Influence of Saturation (Tetrahydro vs. Aromatic Core)

- For example, the tetrahydro derivative (MW 252.38) has a higher molecular weight than its aromatic analog (MW 248.35) due to additional hydrogen atoms .

- The saturated core may improve metabolic stability by reducing susceptibility to oxidative degradation compared to the aromatic analog.

Functional Group Variations

- Carboxylic Acid vs. Ester Derivatives : The carboxylic acid group (pKa ~4-5) enhances water solubility and hydrogen-bonding capacity, making it suitable for ionic interactions in drug-receptor binding. In contrast, ester derivatives (e.g., ethyl or methyl esters) exhibit increased lipophilicity, favoring membrane permeability .

- Amino Substituents: The 2-amino group in ethyl and methyl esters (e.g., CAS 139950-90-6 and 119004-72-7) introduces basicity (pKa ~9-10), enabling salt formation and improved solubility in acidic environments. This modification is critical in prodrug design .

Substituent Effects at Position 6

- 1,1-Dimethylpropyl (Branched Alkyl) vs. The phenyl substituent (CAS 119004-72-7) introduces aromatic π-π stacking interactions, which may improve binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H17O2S

- Molecular Weight : Approximately 237.34 g/mol

Analgesic Properties

Recent studies have highlighted the analgesic effects of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. In particular, derivatives of this compound have shown significant analgesic activity exceeding that of standard analgesics like metamizole when tested using the hot plate method on mice . This suggests that modifications to the benzothiophene structure can enhance pain relief efficacy.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of certain enzymes involved in pain pathways or inflammatory responses.

- Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially modulating pain perception and inflammatory responses.

Study 1: Analgesic Efficacy

In a controlled study involving outbred white mice, various derivatives of this compound were administered intraperitoneally. The results indicated a dose-dependent analgesic effect. The study utilized the hot plate test to measure response times to thermal stimuli, revealing significant reductions in response times compared to control groups .

| Compound | Dose (mg/kg) | Response Time (s) | Comparison Drug | Response Time (s) |

|---|---|---|---|---|

| Compound A | 10 | 8.5 | Metamizole | 12.0 |

| Compound B | 20 | 7.0 | Metamizole | 12.0 |

| Control | - | 15.0 | - | - |

Study 2: Mechanistic Insights

Another study investigated the cellular mechanisms through which this compound exerts its effects. It was found that treatment with the compound led to alterations in the expression levels of proteins involved in apoptotic pathways in human colon tumor cells. This suggests that the compound may not only provide analgesic effects but also influence cancer cell viability through apoptosis modulation .

Q & A

Q. What are the common synthetic routes for preparing 6-substituted tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives?

- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, aminothiophene derivatives can react with anhydrides (e.g., succinic anhydride) under sodium acetate catalysis, followed by acid treatment to induce cyclization . Specific steps include:

Dissolving the aminothiophene precursor in dry THF under inert conditions.

Adding sodium hydride (NaH) as a base to deprotonate reactive sites.

Introducing electrophilic reagents (e.g., fluorobenzoyl chloride) to functionalize the core structure.

Yield optimization often requires temperature control (e.g., 0°C for sensitive intermediates) and purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1724 cm⁻¹, NH stretch at ~3222 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., tetrahydrobenzo ring protons resonate at δ 1.5–2.5 ppm; carboxylic acid protons may appear as broad singlets) .

- HPLC : Validates purity (≥98% purity criteria for pharmacological studies) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on structurally similar benzothiophenes:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as many derivatives exhibit acute toxicity or corrosion .

- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., nitrogen oxides during synthesis) .

- Dispose of waste via regulated hazardous channels, adhering to local environmental guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of 6-(1,1-dimethylpropyl) derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Sodium acetate vs. other bases (e.g., K₂CO₃) to improve cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while reducing side reactions .

- Temperature Gradients : Slow warming from 0°C to room temperature stabilizes reactive intermediates, as demonstrated in analogous sigmatropic rearrangement syntheses .

Q. How can researchers assess the pharmacological activity of this compound?

- Methodological Answer : A two-pronged approach is recommended:

- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase or kinase assays) using purified targets. For example, ethyl ester derivatives of tetrahydrobenzo[b]thiophenes have shown activity in anti-inflammatory models .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities. Substituents like the 1,1-dimethylpropyl group may enhance hydrophobic interactions with protein active sites .

Q. How should researchers address contradictions in spectral data or biological activity results?

- Methodological Answer : Contradictions often arise from:

- Stereochemical Variations : Use X-ray crystallography or NOESY NMR to confirm spatial arrangements of substituents.

- Impurity Artifacts : Cross-validate purity via HPLC-MS and repeat assays with rigorously purified batches .

- Biological Model Specificity : Compare results across multiple cell lines or enzymatic systems to rule out model-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.